molecular formula C12H14Cl2N2 B1434361 (5-Phenylpyridin-3-yl)methanamine dihydrochloride CAS No. 1820687-78-2

(5-Phenylpyridin-3-yl)methanamine dihydrochloride

Cat. No. B1434361
M. Wt: 257.16 g/mol
InChI Key: OJQLQLQJRVZVTH-UHFFFAOYSA-N
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Description

“(5-Phenylpyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1820687-78-2 . It has a molecular weight of 257.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(5-Phenylpyridin-3-yl)methanamine dihydrochloride” is 1S/C12H12N2.2ClH/c13-7-10-6-12 (9-14-8-10)11-4-2-1-3-5-11;;/h1-6,8-9H,7,13H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(5-Phenylpyridin-3-yl)methanamine dihydrochloride” is a solid compound . It has a molecular weight of 257.16 . The InChI code, which represents its molecular structure, is 1S/C12H12N2.2ClH/c13-7-10-6-12 (9-14-8-10)11-4-2-1-3-5-11;;/h1-6,8-9H,7,13H2;2*1H .

Scientific Research Applications

Antidepressant-like Activity

(J. Sniecikowska et al., 2019) have identified (5-Phenylpyridin-3-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists, showing promising antidepressant-like activity. These derivatives demonstrated robust stimulation of ERK1/2 phosphorylation and high efficacy in rat models.

Antibacterial and Antifungal Activity

The synthesis and biological evaluation of (5-Phenylpyridin-3-yl)methanamine derivatives have shown significant antibacterial and antifungal properties. This is illustrated in the work by (B. G. Rao et al., 2013), where the synthesized compound exhibited acceptable results in combating microbial infections.

Photocytotoxicity in Cancer Therapy

Research by (Uttara Basu et al., 2015) has shown that Iron(III) complexes involving (5-Phenylpyridin-3-yl)methanamine can result in enhanced cellular uptake and remarkable photocytotoxicity, making them potential candidates for cancer therapy.

Antitumor Activity

A 2022 study by (Qiangsheng Zhang et al.) revealed that certain derivatives of (5-Phenylpyridin-3-yl)methanamine showed significant inhibition of tumor cell proliferation and induced apoptosis in cancer cells, suggesting their potential as selective PRMT6 inhibitors for cancer therapy.

properties

IUPAC Name

(5-phenylpyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11;;/h1-6,8-9H,7,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQLQLQJRVZVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylpyridin-3-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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